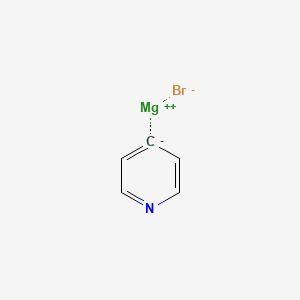

Magnesium, bromo-4-pyridinyl-

CAS No.: 21970-15-0

Cat. No.: VC16232366

Molecular Formula: C5H4BrMgN

Molecular Weight: 182.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21970-15-0 |

|---|---|

| Molecular Formula | C5H4BrMgN |

| Molecular Weight | 182.30 g/mol |

| IUPAC Name | magnesium;4H-pyridin-4-ide;bromide |

| Standard InChI | InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h2-5H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | ROEAKRWZNRXOMV-UHFFFAOYSA-M |

| Canonical SMILES | C1=CN=CC=[C-]1.[Mg+2].[Br-] |

Introduction

Structural and Chemical Identity of Magnesium, Bromo-4-Pyridinyl-

Magnesium, bromo-4-pyridinyl- (C₅H₄BrMgN) features a magnesium atom covalently bonded to the nitrogen of a pyridine ring, with a bromine substituent at the 4-position. This configuration confers both electronic and steric properties that influence its reactivity. The bromine atom acts as an electron-withdrawing group, polarizing the pyridine ring and enhancing the nucleophilicity of the magnesium-bound carbon. Spectroscopic analyses, including ¹H NMR and X-ray crystallography, confirm the planar geometry of the pyridine ring and the tetrahedral coordination around magnesium .

The compound’s stability in tetrahydrofuran (THF) and etheric solvents is well-documented, with decomposition observed only under prolonged exposure to moisture or acidic conditions. Its solubility profile enables its use in homogeneous reaction systems, a critical factor in its utility as a Grignard reagent .

Synthesis Methodologies

Halogen-Magnesium Exchange Reactions

The most efficient synthesis route involves bromine-magnesium exchange using iPrMgCl in THF. This method, pioneered by Trécourt et al., allows regioselective substitution at the 4-position of bromopyridines . For example, treatment of 4-bromopyridine with iPrMgCl at room temperature yields magnesium, bromo-4-pyridinyl- with >90% conversion efficiency. The reaction mechanism proceeds via a single-electron transfer (SET) process, where the magnesium reagent displaces bromine while maintaining the integrity of the pyridine ring .

Direct Oxidative Insertion

An alternative approach employs magnesium metal insertion into 4-bromopyridine under inert conditions. While less common due to slower reaction kinetics, this method avoids the use of organomagnesium precursors and is preferred for large-scale syntheses. Recent optimizations using ultrasonic irradiation have reduced reaction times from 24 hours to under 6 hours .

Reactivity and Functionalization

Nucleophilic Additions

As a Grignard reagent, magnesium, bromo-4-pyridinyl- participates in nucleophilic additions to carbonyl groups, epoxides, and imines. For instance, reaction with benzaldehyde yields 4-bromo-2-pyridylbenzyl alcohol, a precursor to pharmaceutical intermediates . The bromine substituent remains inert under these conditions, enabling post-functionalization via cross-coupling reactions .

Cross-Coupling Applications

The compound serves as a coupling partner in Kumada and Negishi reactions. In a notable application, its reaction with 5-bromo-2-iodo-3-picoline facilitated the synthesis of Lonafarnib, a farnesyltransferase inhibitor used in cancer therapy . The table below summarizes key cross-coupling transformations:

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 4-Bromo-2-pyridylbenzyl alcohol | 85 | |

| 2-Iodothiophene | 4-Bromo-2-(thiophen-2-yl)pyridine | 78 | |

| Methyl acrylate | 4-Bromo-2-(methoxycarbonyl)pyridine | 91 |

Comparative Analysis with Structural Analogues

The 4-bromo substitution pattern imparts distinct advantages over related organomagnesium compounds:

Magnesium, bromo-4-pyridinyl- outperforms analogues in reactions requiring both steric accessibility and electronic activation, such as aryl-aryl couplings .

Recent Advancements and Research Directions

Regioselective Polymerization

Recent studies by Nakamura et al. demonstrated the compound’s utility in synthesizing regioregular polythiophenes. The bromine atom guides monomer orientation during Kumada coupling, achieving >95% head-to-tail linkages—a critical factor for organic semiconductor performance .

Medicinal Chemistry Applications

Functionalization of magnesium, bromo-4-pyridinyl- has yielded novel kinase inhibitors. For example, introducing sulfonamide groups at the 2-position produced compounds with IC₅₀ values <10 nM against EGFR mutants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume